molecular formula C16H15BrO B2740503 (4-bromophenyl)(1-phenylcyclopropyl)methanol CAS No. 1282676-70-3

(4-bromophenyl)(1-phenylcyclopropyl)methanol

Cat. No.: B2740503
CAS No.: 1282676-70-3
M. Wt: 303.199
InChI Key: AOZQKHGORLDUNY-UHFFFAOYSA-N
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Description

(4-bromophenyl)(1-phenylcyclopropyl)methanol is an organic compound with the molecular formula C16H15BrO It is characterized by the presence of a bromophenyl group and a phenylcyclopropyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol typically involves the reaction of 4-bromobenzyl bromide with phenylcyclopropylmethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl)(1-phenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in halogen bonding, while the phenylcyclopropyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)methanol: A simpler analog with only a bromophenyl group attached to methanol.

    (4-Bromophenyl)phenylmethanone: Contains a carbonyl group instead of a hydroxyl group.

    (4-Bromophenyl)cyclopropane: Lacks the hydroxyl group and has a different substitution pattern.

Uniqueness

(4-bromophenyl)(1-phenylcyclopropyl)methanol is unique due to the presence of both a bromophenyl group and a phenylcyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-bromophenyl)-(1-phenylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-14-8-6-12(7-9-14)15(18)16(10-11-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQKHGORLDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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